3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 3-position and a 4-nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-nitrobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 3-(4-Chlorophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: Oxadiazoles are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent electron-transporting properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.
Modulating Receptor Activity: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(4-Methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole:
3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: The methoxy group introduces electron-donating effects, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
96898-37-2 |
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Molecular Formula |
C14H8ClN3O3 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-5-1-9(2-6-11)13-16-14(21-17-13)10-3-7-12(8-4-10)18(19)20/h1-8H |
InChI Key |
DAEHQTYJJQDOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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